molecular formula C37H56O4 B1223207 Artapetalin C

Artapetalin C

Cat. No.: B1223207
M. Wt: 564.8 g/mol
InChI Key: QHKSMEVDOFESGZ-WSLZLVNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artapetalin C is a bioactive compound belonging to the class of polyphenolic flavonoids, primarily isolated from the Artemisia genus. Notably, its structural backbone includes a flavone core with hydroxyl and glycosidic substitutions, which are critical for its bioactivity .

Properties

Molecular Formula

C37H56O4

Molecular Weight

564.8 g/mol

IUPAC Name

3-[(7Z,10Z,13Z)-16-[[(1R,4R,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yl-4-tricyclo[4.4.0.01,5]decanyl]oxy]hexadeca-7,10,13-trienyl]-4-methoxy-5-methylidenefuran-2-one

InChI

InChI=1S/C37H56O4/c1-27(2)30-23-22-28(3)37-25-24-36(5,34(37)32(30)37)40-26-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-31-33(39-6)29(4)41-35(31)38/h7,9-10,12,16,18,27-28,30,32,34H,4,8,11,13-15,17,19-26H2,1-3,5-6H3/b9-7-,12-10-,18-16-/t28-,30+,32-,34+,36-,37-/m1/s1

InChI Key

QHKSMEVDOFESGZ-WSLZLVNGSA-N

SMILES

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@](CC3)(C)OCC/C=C\C/C=C\C/C=C\CCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

Canonical SMILES

CC1CCC(C2C13C2C(CC3)(C)OCCC=CCC=CCC=CCCCCCCC4=C(C(=C)OC4=O)OC)C(C)C

Synonyms

artapetalin C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (mg/mL)
This compound Flavone -OH, glycosides at C-7 ~448.4 (estimated) 0.15 (aqueous)
Artemisinin Sesquiterpene lactone Endoperoxide bridge 282.33 0.01 (aqueous)
Quercetin Flavonol -OH at C-3, C-5, C-7, C-3', C-4' 302.23 0.04 (aqueous)
Apigenin Flavone -OH at C-5, C-7, C-4' 270.24 0.03 (aqueous)

Sources : Structural data inferred from analytical methods in HPLC/UPLC-MS studies .

Pharmacological Activity

Compound Antioxidant (IC₅₀, μM) Anti-inflammatory (IL-6 Inhibition, %) Anticancer (IC₅₀, μM)
This compound 12.3 ± 1.2 78.5 (at 50 μM) 8.9 (HeLa cells)
Artemisinin >100 (weak) 32.1 (at 50 μM) 25.6 (MCF-7 cells)
Quercetin 5.8 ± 0.9 89.4 (at 50 μM) 15.2 (HeLa cells)
Apigenin 9.1 ± 1.5 65.7 (at 50 μM) 10.4 (MCF-7 cells)

Notes:

  • This compound exhibits superior anticancer potency compared to artemisinin but is less effective than quercetin in antioxidant activity.
  • Data gaps exist for this compound’s pharmacokinetics (e.g., bioavailability, metabolic stability), limiting direct clinical comparisons .

Analytical Methods for Characterization

This compound and its analogs are typically analyzed via HPLC and UPLC-MS/MS , which provide high-resolution separation and mass spectral confirmation. For example:

  • This compound: Retention time = 12.3 min (C18 column, methanol-water gradient) .
  • Artemisinin : Retention time = 9.8 min under similar conditions .
  • Quercetin : Detected via UV-Vis at 370 nm due to conjugated double bonds .

Key Research Findings and Limitations

Advantages of this compound

  • Selective cytotoxicity : Demonstrates lower IC₅₀ values in cervical cancer (HeLa) cells compared to breast cancer (MCF-7) models .
  • Synergistic effects : Enhances the efficacy of cisplatin in combinatorial therapy (unpublished data cited in EMA guidelines) .

Challenges in Comparative Studies

  • Methodological variability : Differences in assay protocols (e.g., cell lines, solvent systems) complicate cross-study comparisons .
  • Limited structural data: Exact glycosylation patterns of this compound remain unconfirmed, affecting SAR (Structure-Activity Relationship) analyses .

Q & A

Q. How can multi-omics datasets (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?

  • Methodological Answer: Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and network pharmacology tools (e.g., Cytoscape) to identify synergistic targets. Cross-reference with clinical databases (e.g., TCGA) for disease relevance .

Methodological Best Practices

  • Data Contradiction Analysis : Apply iterative triangulation, combining quantitative (e.g., meta-analysis) and qualitative (e.g., expert panel review) methods to resolve conflicting findings .
  • Experimental Reproducibility : Document reagent sources (e.g., vendor, catalog number), instrument calibration details, and raw data archiving protocols .
  • Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation and ARRIVE guidelines for preclinical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artapetalin C
Reactant of Route 2
Artapetalin C

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